N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine
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Overview
Description
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid with N-methylglycine under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted furochromenes.
Scientific Research Applications
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
- (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
Uniqueness
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine stands out due to its specific structural features and the presence of both furochromene and glycine moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19NO6 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl-methylamino]acetic acid |
InChI |
InChI=1S/C19H19NO6/c1-10-9-25-15-7-16-14(6-13(10)15)11(2)12(19(24)26-16)4-5-17(21)20(3)8-18(22)23/h6-7,9H,4-5,8H2,1-3H3,(H,22,23) |
InChI Key |
MCCZZFKAFHKYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N(C)CC(=O)O)C |
Origin of Product |
United States |
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